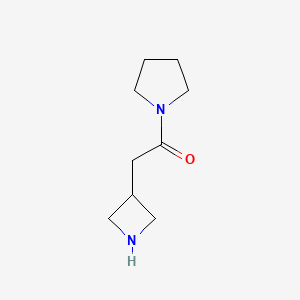

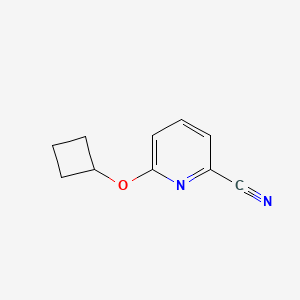

![molecular formula C12H17NO2 B1400060 [1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid CAS No. 1343341-85-4](/img/structure/B1400060.png)

[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid

説明

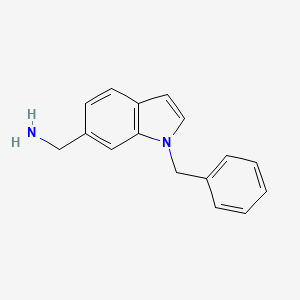

“[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid” is a novel compound that belongs to the class of bicyclic acetic acids. It has a molecular formula of C12H17NO2 and a molecular weight of 207.269 .

Synthesis Analysis

The synthesis of pyrrole derivatives, which are part of the “this compound” structure, has been reported in various studies . For instance, Maehara et al. reported the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization, that resulted in the formation of N-acyl derivative of pyrrole .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring attached to a cyclohexyl group and an acetic acid group . The exact structure can be represented by the SMILES notation: C1CCC(CC1)(CC(O)=O)n1cccc1 .Physical and Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 374.1±15.0 °C at 760 mmHg, and a flash point of 180.1±20.4 °C . Its LogP value is 2.63, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .科学的研究の応用

Pyrolysis of Polysaccharides

Research into the pyrolysis of polysaccharides has led to a better understanding of the chemical mechanisms involved in the formation of key compounds like acetic acid during the pyrolysis process. Studies have focused on the effects of linkage types and inorganic additives on pyrolytic pathways, revealing that compounds like acetic acid can be formed through multiple mechanisms, depending on the structure of the starting materials. This research has implications for biomass conversion technologies and the sustainable production of chemicals from renewable resources (Ponder & Richards, 1994).

Biocidal Applications of Bio-Oils

The pyrolysis of biomass has been studied for its potential to produce bio-oils with biocidal properties. These oils, containing compounds such as acetic acid, have shown promise as future pesticides and antimicrobials. The antimicrobial property of bio-oils, associated with their content of organic acids like acetic acid, highlights the potential of pyrolysis products in agricultural and medical applications (Mattos et al., 2019).

Corrosion Studies

The presence of acetic acid and other low molecular weight carboxylic acids in the environment has been linked to the corrosion of metals like copper. Understanding the corrosive effects of these acids is crucial for the development of materials and coatings resistant to environmental degradation, with implications for infrastructure longevity and reliability (Bastidas & La Iglesia, 2007).

Separation Technologies

Studies on pervaporation separation of water–acetic acid mixtures using polymeric membranes have provided insights into viable methods for the separation of acetic acid from aqueous streams. This research is particularly relevant for recycling acetic acid in industrial processes, offering a more economical and environmentally friendly alternative to conventional distillation methods (Aminabhavi & Toti, 2003).

Cell Death Mechanisms in Yeasts

The study of acetic acid's impact on yeast cells has contributed significantly to our understanding of regulated cell death mechanisms. This research not only advances our knowledge in biotechnology and fermentation processes but also opens up potential avenues for biomedical applications, where understanding cell death pathways is crucial (Chaves et al., 2021).

将来の方向性

The future directions for “[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid” could involve further exploration of its synthesis methods, understanding its mechanism of action, and investigating its potential applications in various fields, especially in medicinal chemistry. The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

作用機序

Biochemical Pathways

As a novel compound, its effects on various biochemical pathways and their downstream effects are still under investigation .

Pharmacokinetics

Its impact on bioavailability is also unknown . The compound’s molecular weight is 207.269, and it has a density of 1.2±0.1 g/cm3 . These properties may influence its pharmacokinetic behavior.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how environmental factors influence the action of [1-(1h-pyrrol-1-yl)cyclohexyl]acetic acid is currently unavailable .

特性

IUPAC Name |

2-(1-pyrrol-1-ylcyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-11(15)10-12(6-2-1-3-7-12)13-8-4-5-9-13/h4-5,8-9H,1-3,6-7,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKUPJLWYCTNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1399980.png)

![3-Methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B1399981.png)

![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1399985.png)

![1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B1399989.png)

![1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1399991.png)